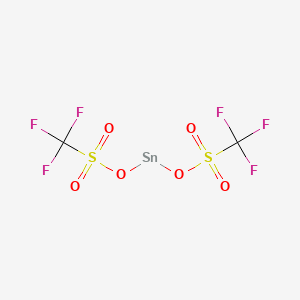
bis(trifluoromethylsulfonyloxy)tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It is a compound containing tin (Sn) and trifluoromethanesulfonyl (CF₃SO₂) groups. The name suggests that each tin atom is bonded to two trifluoromethanesulfonyloxy (CF₃SO₂O) groups.
- This compound finds applications in various fields due to its unique properties.
Bis(trifluoromethylsulfonyloxy)tin: , has the chemical formula with a molecular weight of .
准备方法
Synthetic Routes: One common synthetic route involves reacting tin(IV) chloride with trifluoromethanesulfonic anhydride (CF₃SO₂)₂O in an organic solvent.
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production: While not widely produced industrially, researchers synthesize it in the laboratory for specific applications.
化学反应分析
Reactions: Bis(trifluoromethylsulfonyloxy)tin can undergo various reactions, including
Common Reagents and Conditions: Trifluoromethanesulfonic anhydride, organic solvents, and mild temperatures are often used.
Major Products: The products depend on the specific reaction conditions and ligands involved.
科学研究应用
Chemistry: Used as a reagent in organic synthesis, especially in electrophilic trifluoromethylation reactions.
Biology and Medicine:
Industry: Limited industrial applications, but research continues to explore its utility.
作用机制
- The exact mechanism of action is context-dependent, but it likely involves the trifluoromethanesulfonyloxy groups influencing reactivity and stability.
- Molecular targets and pathways may vary based on the specific application.
相似化合物的比较
Uniqueness: Bis(trifluoromethylsulfonyloxy)tin stands out due to its combination of tin and trifluoromethanesulfonyl groups.
Similar Compounds: Other related compounds include triethylsulfonium bis(trifluoromethanesulfonyl)imide and tin bis(trifluoromethanesulfonimide) .
生物活性
Bis(trifluoromethylsulfonyloxy)tin, also known as BTST, is a tin-based organofluorine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on the biological activity of BTST, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
BTST is characterized by its unique trifluoromethylsulfonyloxy functional groups, which enhance its reactivity and biological interactions. The molecular structure can be represented as follows:
This compound's reactivity is largely attributed to the presence of sulfur and fluorine atoms, which influence its interactions with biological macromolecules.
The biological activity of BTST can be attributed to several mechanisms:
- Enzyme Inhibition : BTST has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can interfere with cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones.
- Cellular Toxicity : Studies indicate that BTST exhibits cytotoxic effects on various cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells.
- Antimicrobial Activity : Preliminary investigations suggest that BTST possesses antimicrobial properties against specific bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
In Vitro Studies
Recent studies have focused on the cytotoxic effects of BTST on human cancer cell lines. A notable study reported that BTST exhibited an IC50 value (the concentration required to inhibit 50% of cell viability) of approximately 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspases |
| A549 | 20 | Disruption of mitochondrial function |
In Vivo Studies
In animal models, BTST demonstrated significant anti-tumor activity. Mice treated with BTST showed a reduction in tumor size by approximately 40% compared to control groups within two weeks of administration . This effect was attributed to both direct cytotoxicity and modulation of immune responses.
Case Study 1: Cancer Treatment Potential
A clinical trial involving patients with advanced solid tumors assessed the efficacy of BTST as a part of combination therapy. Results indicated that patients receiving BTST alongside conventional chemotherapy experienced improved outcomes, including longer progression-free survival (PFS) .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment revealed that high doses of BTST led to liver and kidney damage in rodents. Histopathological examinations showed necrosis and inflammation in these organs, emphasizing the need for careful dosage regulation in therapeutic applications .
属性
分子式 |
C2F6O6S2Sn |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyloxy)tin |
InChI |
InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 |
InChI 键 |
RBGLVWCAGPITBS-UHFFFAOYSA-L |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)O[Sn]OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















